Lochneridine

Description

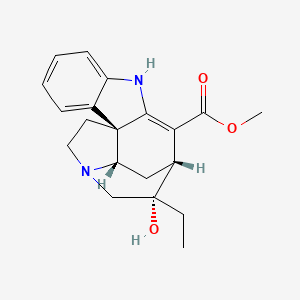

Structure

3D Structure

Properties

CAS No. |

5980-01-8 |

|---|---|

Molecular Formula |

C20H24N2O3 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

methyl (1R,11R,12S,17S)-12-ethyl-12-hydroxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C20H24N2O3/c1-3-19(24)11-22-9-8-20-12-6-4-5-7-14(12)21-17(20)16(18(23)25-2)13(19)10-15(20)22/h4-7,13,15,21,24H,3,8-11H2,1-2H3/t13-,15+,19-,20-/m1/s1 |

InChI Key |

DGKIJZKKTDPACC-CTNSEHHHSA-N |

SMILES |

CCC1(CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)O |

Isomeric SMILES |

CC[C@]1(CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC)O |

Canonical SMILES |

CCC1(CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lochneridine; |

Origin of Product |

United States |

Occurrence and Natural Isolation Methodologies of Lochneridine

Botanical Sources and Biogeographical Distribution of Lochneridine-Producing Plants

This compound has been identified in several plant species, with the most prominent sources being within the Apocynaceae family. These plants exhibit distinct biogeographical distributions.

Catharanthus roseus as a Primary Source Organism

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a well-established source of numerous indole (B1671886) alkaloids, including this compound. researchgate.net61.8.75researchgate.net This plant is native to Madagascar but has a pantropical distribution, being naturalized in various regions across continental Africa, America, Asia, Australia, Southern Europe, and some Pacific islands. 61.8.75 It is widely cultivated as an ornamental plant and extensively studied for its medicinal properties. researchgate.net61.8.75

Catharanthus roseus Biogeographical Distribution:

Native: Madagascar

Naturalized/Cultivated: India, Pakistan, Malaysia, Bangladesh, Australia, continental Africa, America, Asia, Southern Europe, Pacific islands. researchgate.net61.8.75

This compound Presence in Various Plant Tissues (e.g., roots, callus, suspension, hairy root cultures)

This compound has been detected in different tissues and in vitro cultures of Catharanthus roseus. It is notably present in the roots of the plant. wikipedia.orgresearchgate.net Research has also shown its presence in various cultured tissues, including callus, suspension cultures, and hairy root cultures. 61.8.75 This indicates that the biosynthetic pathways for this compound are active in these differentiated and undifferentiated cell systems.

Studies on in vitro cultures of C. roseus have explored the potential for producing alkaloids like this compound in controlled environments. Hairy root cultures, for instance, have been investigated for their ability to accumulate indole alkaloids. 61.8.75google.com Early subculturing has been noted to induce fast growth of hairy tissues that accumulated enhanced levels of lochnericine (B1675000), a related alkaloid. 61.8.75

This compound Presence in Catharanthus roseus Tissues:

| Plant Tissue/Culture Type | Presence of this compound | Source |

| Roots | Yes | wikipedia.orgresearchgate.net |

| Callus Cultures | Yes | 61.8.75 |

| Suspension Cultures | Yes | 61.8.75 |

| Hairy Root Cultures | Yes | 61.8.75google.com |

Alstonia scholaris as a Documented Source

Alstonia scholaris R.Br., also known as the Devil's tree or Saptaparni, is another documented natural source of this compound. japsonline.comindexcopernicus.comiosrjournals.orgoalib.comthaiscience.info This evergreen tropical tree is native to the Indian subcontinent and Southeast Asian countries. japsonline.comindexcopernicus.com

Alstonia scholaris Biogeographical Distribution:

Native: Indian subcontinent, Southeast Asian countries. japsonline.comindexcopernicus.com

Grown in: Lowland and mountain rainforests of India (especially West Bengal and west-coast forests of south India), Asia-Pacific, Southern China, Queensland. japsonline.com

This compound has been reported as a constituent of Alstonia scholaris. japsonline.comindexcopernicus.comiosrjournals.orgoalib.comthaiscience.info Specifically, dextro this compound has been identified as a constituent of Alstonia scholaris from the Apocynaceae family. japsonline.comindexcopernicus.comoalib.comthaiscience.info

Identification of Other Potential Natural Sources

While Catharanthus roseus and Alstonia scholaris are the primary documented sources, research indicates the potential presence of this compound or related alkaloids in other plant species. Lochnericine, a related indole alkaloid, is also present in Tabernaemontana divaricata. wikipedia.org Additionally, studies on Alstonia boonei, considered by some to be another variety of Alstonia scholaris, have focused on the isolation of indole alkaloids, including echitamine and scholarine, which are structurally related to this compound. ucl.ac.ukwikipedia.org While this compound itself is not explicitly listed as isolated from A. boonei in some reviews, the close chemotaxonomic relationship within the Alstonia genus suggests the possibility of its occurrence. ucl.ac.uk

Advanced Extraction Techniques for Indole Alkaloids Containing this compound

The extraction of indole alkaloids, including this compound, from plant matrices requires efficient methodologies to isolate these compounds. Various techniques have been developed and optimized for this purpose.

Solvent-Based Extraction Approaches and Optimization Strategies

Solvent-based extraction is a common approach for isolating indole alkaloids from plant materials. The choice of solvent and optimization of extraction parameters are crucial for maximizing yield and purity.

Traditional methods often involve maceration or percolation with organic solvents. For instance, a methanol (B129727) extract prepared from the fruits of Alstonia scholaris, after acid-base treatment, yielded a crude alkaloid extract. thaiscience.infochula.ac.th This suggests a typical acid-base extraction procedure often employed for alkaloids, where alkaloids are soluble in acidic solutions and can be back-extracted into organic solvents under alkaline conditions.

Optimization strategies for solvent extraction of indole alkaloids from Catharanthus roseus have been investigated. While specific details on this compound optimization are limited in the provided context, general principles for indole alkaloid extraction from this plant are relevant. Studies have explored enzyme-assisted negative pressure cavitation extraction of five main indole alkaloids from C. roseus leaves, indicating efforts to enhance extraction efficiency. scribd.com

For in vitro cultures like hairy roots of Catharanthus roseus, a method described involves grinding the hairy roots in a mortar, adding 95% ethanol (B145695), and performing ultrasonic extraction followed by centrifugation to obtain the extracting solution. google.com This highlights the use of ethanol as a solvent and sonication to aid in the release of alkaloids from the plant cell matrix.

The total alkaloid content in different parts of Catharanthus roseus varies, influencing extraction strategies. Roots can contain 2-3% total alkaloids, or nearly 9% in root fibers, while leaves contain about 1%. sld.cusld.cu This variation in concentration across plant parts can guide the selection of the most suitable material for extraction.

Optimization of solvent extraction typically involves considering factors such as solvent type, solvent concentration, extraction time, temperature, and solid-to-solvent ratio. The goal is to selectively extract the desired alkaloids while minimizing the co-extraction of unwanted compounds.

| Extraction Parameter | Typical Considerations for Indole Alkaloids |

| Solvent Type | Ethanol, Methanol, Chloroform, Acidified Water |

| Solvent Concentration | Optimized based on polarity of target alkaloids |

| Extraction Time | Varies depending on method and matrix |

| Temperature | Can influence solubility and degradation |

| Solid-to-Solvent Ratio | Affects efficiency and concentration of extract |

Following crude extraction, further purification steps such as chromatography are typically employed to isolate individual alkaloids like this compound. thaiscience.infochula.ac.th

Emerging Extraction Technologies for Improved Yield and Purity

Traditional extraction methods such as maceration and Soxhlet extraction can be time-consuming and require large volumes of solvent, often resulting in lower purity and yield compared to more modern techniques. aktpublication.com Emerging extraction technologies aim to address these limitations by improving efficiency, reducing extraction time and solvent consumption, and enhancing the purity of the extracted compounds. aktpublication.com

Techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Accelerated Solvent Extraction (ASE) have shown promise in improving alkaloid extraction. aktpublication.comnih.gov These methods utilize different mechanisms to enhance the release of compounds from the plant matrix. UAE uses ultrasonic waves to create cavitation, improving solvent penetration and mass transfer. nih.govtjnpr.org MAE employs microwave radiation to heat the solvent and plant material, increasing kinetics. nih.gov ASE uses elevated temperature and pressure to achieve rapid and efficient extraction. nih.gov

Comparative studies on alkaloid extraction from various medicinal plants, including Catharanthus roseus, have demonstrated the advantages of these advanced methods. For instance, ASE and MAE have been reported to yield higher alkaloid content and purity in significantly shorter extraction times compared to maceration and Soxhlet extraction. aktpublication.com Solid Phase Extraction (SPE) can also be employed as a post-extraction cleanup technique to further enhance the purity of alkaloid extracts. aktpublication.com

Table 1: Comparison of Selected Extraction Techniques for Alkaloids (Based on general findings, specific data for this compound may vary) aktpublication.com

| Extraction Technique | Typical Time | Typical Solvent Usage | Typical Purity (Post-Extraction) | Typical Yield |

| Maceration | 24-48 hours | High | Lower (e.g., ~68%) | Lower (e.g., ~1.2%) |

| Soxhlet Extraction | 8 hours | High | Moderate (e.g., ~75%) | Moderate (e.g., ~1.6%) |

| Ultrasound-Assisted Extraction | 15-30 minutes | Moderate | Good (e.g., ~87%) | Good (e.g., ~2.1%) |

| Microwave-Assisted Extraction | ~25 minutes | Lower | Higher (e.g., ~88%) | Higher (e.g., ~2.5%) |

| Accelerated Solvent Extraction | ~20 minutes | Lower | Higher (e.g., ~89%) | Highest (e.g., ~2.6%) |

| Solid Phase Extraction | Post-extraction | Varies | Enhanced (e.g., ~92%) | Varies |

Note: The values presented in this table are generalized based on comparative studies of alkaloid extraction from various medicinal plants and may not directly reflect the specific yields and purities achievable for this compound without method optimization.

Chromatographic Isolation and Purification Strategies for this compound

Chromatographic techniques are indispensable for the isolation and purification of this compound from complex plant extracts, allowing for the separation of this compound from co-occurring alkaloids and other plant metabolites. um.edu.myjocpr.comfractioncollector.info Various chromatographic methods are employed, often in combination, to achieve the desired purity. jocpr.com

Silica (B1680970) Gel Column Chromatography (CC) Applications

Silica gel column chromatography is a widely used technique for the fractionation and purification of natural products, including alkaloids. fractioncollector.infojppres.commdpi.comcolumn-chromatography.com Silica gel acts as a polar stationary phase, and separation is based on the differential adsorption of compounds to the silica gel and their partitioning between the stationary phase and the mobile phase. column-chromatography.com Elution is typically performed using solvent systems of increasing polarity. jppres.com

In the context of alkaloid isolation, crude extracts or fractions obtained from initial extraction steps can be subjected to silica gel column chromatography. fractioncollector.infomdpi.com By carefully selecting the mobile phase composition, it is possible to separate compounds based on their polarity, allowing for the isolation of fractions enriched in this compound. fractioncollector.infocolumn-chromatography.com Fractions collected from the column can be monitored using techniques like Thin-Layer Chromatography (TLC) to identify those containing the target compound. fractioncollector.infojppres.com

Size Exclusion Chromatography (Sephadex LH-20) Methodologies

Size exclusion chromatography, particularly using media like Sephadex LH-20, is valuable for the separation of natural products based on their molecular size, as well as by partition depending on the solvent system used. researchgate.netcytivalifesciences.comcytivalifesciences.com Sephadex LH-20 is a beaded, cross-linked dextran (B179266) that has been hydroxypropylated, giving it both hydrophilic and lipophilic characteristics. researchgate.netcytivalifesciences.comcytivalifesciences.com This dual nature allows it to swell in both aqueous and organic solvents, making it suitable for separating a range of compounds, including steroids, terpenoids, lipids, and low molecular weight peptides. researchgate.netcytivalifesciences.comcytivalifesciences.com

While primarily used for molecular sizing, Sephadex LH-20 can also separate compounds based on partitioning effects, which can be useful for separating closely related molecules. researchgate.netcytivalifesciences.com In the isolation of natural products, Sephadex LH-20 chromatography can be used as an initial purification step or for the separation of closely related molecular species that are difficult to resolve by other methods. researchgate.netcytivalifesciences.com Its application in alkaloid isolation would depend on the size and partitioning behavior of this compound relative to other compounds in the extract.

Preparative High-Performance Liquid Chromatography (HPLC) Development and Application

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful and widely used technique for the isolation and purification of natural products on a larger scale than analytical HPLC. researchgate.netnih.govgilson.comijcpa.in It offers high resolution and versatility, making it particularly effective for separating components from complex mixtures and obtaining compounds in high purity. researchgate.netnih.govijarsct.co.in Prep-HPLC can be performed in various modes, including normal-phase and reversed-phase, depending on the properties of the target compound and the mixture. researchgate.netnih.gov Reversed-phase HPLC is a commonly used and robust mode for natural product purification. researchgate.netnih.gov

The development of a preparative HPLC method for this compound involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve efficient separation and purification. researchgate.netijcpa.in Prep-HPLC systems are equipped with fraction collectors to collect the eluent containing the purified compound. fractioncollector.infogilson.comijcpa.in This technique is crucial for obtaining high-purity this compound, especially when dealing with extracts containing numerous structurally similar alkaloids. jocpr.comresearchgate.netnih.gov Detailed research findings on the isolation of specific alkaloids often involve optimized Prep-HPLC protocols to achieve the required purity for structural elucidation and further studies. lcms.cznih.gov

Other Advanced Separation Techniques for Complex Mixtures

Beyond the commonly used methods, other advanced separation techniques can be employed for the isolation and purification of alkaloids from complex natural mixtures. These techniques offer higher resolution, faster separation times, or the ability to handle specific types of compounds.

Examples of such techniques include:

High-Speed Countercurrent Chromatography (HSCCC) or Fast Centrifugal Partition Chromatography (FCPC): These liquid-liquid partition chromatography techniques can be useful for separating compounds without a solid support, reducing sample loss and irreversible adsorption. researchgate.net

Ion Exchange Chromatography: This method separates compounds based on their charge. run.edu.ng Since alkaloids are basic and often exist as charged species, ion exchange chromatography can be applied, particularly using cationic exchangers. run.edu.ng

Chiral Chromatography: If this compound exists as enantiomers or is present in a mixture with chiral impurities, chiral chromatography using a chiral stationary phase can be used to separate them. run.edu.ng

Electrophoretic Techniques: Techniques like capillary electrophoresis (CE) offer high-resolution separation based on the charge-to-size ratio of molecules and can be suitable for smaller bioactive compounds, providing rapid analysis. ijarsct.co.in

Membrane Separation Techniques: These techniques operate without heating and can be used for cold separation, which can be advantageous for thermolabile compounds. run.edu.ng

The selection of these advanced techniques depends on the specific characteristics of the this compound-containing extract and the desired purity level. Often, a combination of different chromatographic and separation techniques is required to isolate pure this compound from the complex matrix of natural plant extracts. jocpr.comijarsct.co.in

Chemical Synthesis of Lochneridine and Its Stereoisomers

Strategies for Total Synthesis of (-)-Lochneridine

Total synthesis approaches for (-)-Lochneridine often aim to construct the core pyrrolo[2,3-d]carbazole ABCE tetracyclic framework. Enantioselective and diastereoselective methods are crucial for obtaining the desired stereoisomer.

Enantioselective Approaches and Asymmetric Catalysis

Enantioselective syntheses of (-)-Lochneridine have been achieved using approaches that establish the correct absolute stereochemistry during key bond-forming events. One strategy involves the use of tryptophan-derived precursors, where the inherent chirality of the amino acid is utilized to control the stereochemical outcome acs.orgresearchgate.netresearchgate.net. Asymmetric catalysis plays a vital role in introducing chirality or amplifying existing stereocenters with high enantiomeric excess. While the provided search results don't detail specific asymmetric catalytic reactions for Lochneridine synthesis beyond utilizing chiral precursors, asymmetric catalysis in general involves using a chiral catalyst to favor the formation of one stereoisomer over the other cardiff.ac.ukfrontiersin.orge-bookshelf.dersc.org.

Diastereoselective Synthesis Routes Utilizing Key Intermediates

Diastereoselective synthesis routes for (-)-Lochneridine often rely on controlling the relative stereochemistry between multiple chiral centers. Alternative C-20 diastereoselective syntheses have been reported, starting from tryptophan-derived precursors acs.orgresearchgate.netresearchgate.net. These routes utilize key pentacyclic or tetracyclic intermediates. For instance, one synthesis involved a pentacyclic ketone intermediate, while another used a tetracyclic olefin precursor acs.orgresearchgate.net. The diastereochemical outcome at C-20 was controlled through different subsequent reactions of these intermediates acs.orgresearchgate.net. Diastereoselective methods aim to create specific relative stereochemical relationships within the molecule, often utilizing existing stereocenters to direct the formation of new ones uni-hamburg.demdpi.comrsc.orgchemrxiv.org.

Synthesis of 20-epi-Lochneridine (Racemic and Enantioselective)

The synthesis of 20-epi-Lochneridine, an epimer of this compound at the C-20 position, has also been explored. Both racemic and enantioselective syntheses of 20-epi-Lochneridine have been reported acs.orgresearchgate.net. Enantioselective synthesis of (-)-20-epi-Lochneridine was achieved through a C-20 diastereoselective route starting from a tryptophan-derived precursor, utilizing a tetracyclic olefin intermediate acs.orgresearchgate.netresearchgate.net. Racemic total synthesis of (±)-20-epi-Lochneridine has also been accomplished using a second-generation ABCE tetracycle approach, featuring key steps like Mitsunobu activation and intramolecular aza-Baylis-Hillman reaction temple.edutemple.edu.

Elucidation of Key Synthetic Intermediates and Reaction Mechanisms

Understanding the key synthetic intermediates and reaction mechanisms is crucial for developing efficient and selective synthetic routes to this compound and its stereoisomers.

Tryptophan-Derived Precursors in Synthetic Pathways

Tryptophan, an aromatic amino acid, serves as a common chiral pool precursor in the synthesis of indole (B1671886) alkaloids, including those with frameworks similar to this compound imperial.ac.uksemanticscholar.orgmdpi.com. Tryptophan-derived intermediates are utilized to introduce the indole core and establish initial stereocenters that can influence the stereochemical outcome of subsequent reactions acs.orgresearchgate.netresearchgate.netsemanticscholar.org. Specific tryptophan-derived compounds, such as 2-[(methoxycarbonyl)methyl]-3-[2(S)-(methoxy or benzyloxycarbonyl)-2-(Nb-benzyl)aminoethyl]indole, have been employed as starting materials in the enantioselective syntheses of (-)-Lochneridine and (-)-20-epi-Lochneridine acs.orgresearchgate.netresearchgate.net.

Regio- and Stereoselective Oxidation and Hydroboration Steps

Regio- and stereoselective reactions are crucial in the synthesis of complex molecules like this compound to ensure that functional groups are introduced at specific positions and with defined spatial arrangements. In the context of indole alkaloid synthesis, these steps are vital for building the complex stereochemical centers present in the final structure.

One approach to the synthesis of (±)-20-epi-lochneridine involved a second-generation strategy featuring key steps such as tert-butyl hypochlorite (B82951) indoline (B122111) oxidation and anti-Markovnikov hydroboration to introduce a primary alcohol. temple.edu Hydroboration, in general, is a reaction that adds a boron-hydrogen bond across a carbon-carbon double or triple bond, and its regioselectivity can be controlled to achieve either Markovnikov or anti-Markovnikov addition. Stereoselective variants allow for the control of the relative or absolute configuration of the resulting alcohol.

Oxidation reactions are also fundamental in constructing the final architecture of this compound. Indoline oxidation, for instance, can be employed to introduce necessary functionalization on the indole core. temple.edu The selectivity of these oxidation steps is paramount for the successful synthesis of the target molecule with the correct stereochemistry.

Application of Domino Michael/Mannich Annulation and Other Cascade Reactions

Domino or cascade reactions, where a sequence of reactions occurs without isolation of intermediates, are powerful tools in complex molecule synthesis, allowing for rapid increases in molecular complexity and improved efficiency. 20.210.105 The synthesis of indole alkaloids, including approaches related to the this compound framework, has benefited from the application of such strategies.

A novel domino Michael/Mannich [4+2] annulation method has been applied in the concise total synthesis of Aspidospermatan alkaloids, which are structurally related to the Strychnos class that includes this compound. temple.edu This method can be used to construct the core tetracyclic framework found in these alkaloids. The domino Michael/Mannich annulation of N-sulfinyl metallodienamines has been shown to set multiple contiguous stereocenters, which is critical for the stereochemical complexity of these natural products. nsf.govresearchgate.netmorressier.com

Other cascade reactions have also been explored in the synthesis of related indole alkaloids to efficiently access complex core structures. nih.govmdpi.com These reactions can involve sequences such as carbopalladation/Mizoroki–Heck reactions or multiple alkylamination cascades. researchgate.netnih.gov The strategic design of these cascade sequences is essential for the efficient and stereoselective construction of the polycyclic systems present in molecules like this compound.

Methodological Advancements and Challenges in Complex Indole Alkaloid Synthesis

The synthesis of complex indole alkaloids presents significant challenges to synthetic chemists due to their often intricate cage-like structures and the need for precise control over stereochemistry. arabjchem.orgoup.com Methodological advancements are continuously being developed to address these challenges.

One major challenge is the creation of methods for the effective asymmetric assembly of the core structure. arabjchem.org Achieving high levels of stereocontrol in the synthesis of specific target molecules is particularly difficult. oup.com The development of new synthetic methods to stereoselectively access core structural skeletons is a significant ambition in chemical synthesis. oup.com

Recent progress has been made in the use of asymmetric catalysis, including organocatalysis and metal catalysis, to enable the enantioselective total synthesis of complex monoterpenoid indole alkaloids. oup.comresearchgate.net These methods aim to generate key chiral stereogenic centers with high efficiency and stereoselectivity. researchgate.net

Another challenge lies in achieving selective functionalization, such as C-H oxidation, which can be difficult to control regioselectively. mdpi.com Despite the challenges, the ongoing development of novel reactions, catalysts, and synthetic strategies, including domino and cascade processes, continues to push the boundaries of what is possible in the total synthesis of complex indole alkaloids like this compound. 20.210.105nih.gov

Structure Activity Relationship Sar Studies of Lochneridine and Its Analogues

Methodologies for Elucidating Structure-Activity Relationships

Elucidating the SAR of Lochneridine involves a combination of synthetic chemistry, biological evaluation, and computational approaches. These methodologies allow researchers to systematically explore the relationship between chemical structure and biological effect.

Design and Synthesis of this compound Analogues and Derivatives for SAR Probing

The design and synthesis of this compound analogues and derivatives are central to SAR studies sci-hub.sechemrxiv.orgresearchgate.net. This process involves creating molecules that are structurally similar to this compound but with specific modifications, such as changes to functional groups, alterations of the carbon skeleton, or variations in stereochemistry. By synthesizing a series of these modified compounds, researchers can test how each specific structural change impacts the biological activity. This often requires sophisticated synthetic strategies to selectively introduce or alter functionalities at different positions of the complex alkaloid scaffold researchgate.netresearchgate.netmdpi.com. For example, enantioselective syntheses of (-)-Lochneridine and its C-20 epimer have been reported, highlighting the ability to control stereochemistry during synthesis for SAR investigations researchgate.netresearchgate.net.

Computational Chemistry and Molecular Docking Approaches in SAR Analysis

Computational chemistry, particularly molecular docking, plays a significant role in analyzing SAR by providing insights into how this compound and its analogues interact with potential biological targets, such as proteins sci-hub.sechemrxiv.orgresearchgate.netnih.gov. Molecular docking simulations predict the preferred binding orientation (pose) of a ligand within a target's binding site and estimate the binding affinity nih.govnih.govchemmethod.com. By analyzing the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between different analogues and the target, researchers can rationalize observed differences in activity based on structural variations chemrxiv.org. This approach can help prioritize which analogues to synthesize and test experimentally, making the SAR exploration more efficient nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish mathematical relationships between structural descriptors of a series of compounds and their biological activities researchgate.netnih.govyoutube.comrsc.orgusp.org. These models use computational descriptors that capture various aspects of molecular structure, such as electronic, steric, and topological properties youtube.com. By building a QSAR model based on a set of this compound analogues with known activities, researchers can identify the structural features that quantitatively contribute to the observed activity nih.govyoutube.com. The resulting models can then be used to predict the activity of new, untested analogues, guiding the design of compounds with desired properties nih.gov.

Exploration of Structural Determinants for Observed Activities

Through the application of the methodologies described above, researchers can pinpoint specific parts of the this compound molecule that are critical for its biological effects.

Influence of Functional Groups on Target Interactions

The presence and position of specific functional groups within the this compound structure significantly influence its interactions with biological targets and, consequently, its activity sci-hub.sechemrxiv.orgnih.gov. Functional groups can participate in various types of interactions, such as hydrogen bonding, ionic interactions, and hydrophobic contacts, within the binding site of a target protein ecetoc.orgarxiv.org. Modifications to these groups, such as their removal, addition, or chemical transformation, can alter the binding affinity and efficacy of the molecule nih.govrsdjournal.org. Studies involving this compound analogues would investigate how changes to hydroxyl, methoxycarbonyl, or amine functionalities, for example, affect binding to specific protein targets and the resulting biological outcome sci-hub.sechemrxiv.orgnih.gov.

Stereochemical Effects on Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly impact its biological activity nih.govecetoc.org. Stereoisomers of a compound, which have the same chemical formula and connectivity but differ in their spatial arrangement, can interact differently with chiral biological targets, leading to variations in binding affinity, efficacy, and even pharmacological profile researchgate.netnih.gov. For this compound, which contains multiple chiral centers, the specific configuration at these centers is likely to be a critical determinant of its activity researchgate.netresearchgate.net. Studies comparing the activities of this compound with those of its stereoisomers, such as 20-epi-Lochneridine, can reveal the importance of specific stereocenters for the observed biological effects researchgate.netresearchgate.net. Differences in activity between stereoisomers highlight the need for stereocontrolled synthesis in the development of this compound-based therapeutics researchgate.netnih.gov.

Comparative SAR Analysis within the Monoterpene Indole (B1671886) Alkaloid Family

This compound is a known monoterpene indole alkaloid (MIA), a large and structurally diverse class of natural products primarily found in plants from families such as Apocynaceae, Rubiaceae, and Loganiaceae wikipedia.orgbiorxiv.org. MIAs are characterized by the presence of both an indole moiety, derived from tryptophan, and a monoterpene unit, originating from secologanin (B1681713) wikipedia.orgmdpi.com. This structural complexity contributes to the wide array of biological activities observed within this family, including anticancer, antihypertensive, and neuroactive properties wikipedia.orgbiorxiv.orgmdpi.comnih.govresearchgate.netsioc-journal.cn.

Structure-Activity Relationship (SAR) studies are crucial for understanding how structural modifications in alkaloids, including MIAs, influence their biological activity collaborativedrug.com. By comparing the structures of different alkaloids within a family and evaluating their respective activities against specific biological targets, researchers can identify key functional groups or structural features responsible for observed effects collaborativedrug.com. This information is invaluable for the rational design and synthesis of analogues with potentially improved potency, selectivity, or pharmacokinetic properties collaborativedrug.com.

The monoterpene indole alkaloid family exhibits significant structural variation, arising from common biosynthetic precursors like strictosidine (B192452) and geissoschizine, which are transformed through divergent enzymatic pathways into various skeletal types, such as corynanthe, iboga, and aspidosperma alkaloids wikipedia.orgbiorxiv.orgmdpi.comresearchgate.net. This inherent structural diversity within the MIA family provides a rich basis for comparative SAR investigations. Studies on various alkaloid classes, including some MIAs, have demonstrated the importance of specific functional groups and skeletal arrangements for their biological activities, such as acetylcholinesterase inhibition or antimicrobial effects nih.govplos.org.

While this compound is recognized as a monoterpene indole alkaloid, detailed comparative structure-activity relationship data specifically focusing on this compound and a range of its analogues within the broader MIA family were not extensively available in the consulted literature. Research often highlights the isolation and structural elucidation of novel MIAs and reports on their biological activities nih.govmdpi.comnih.gov, providing foundational data for potential future SAR studies. However, comprehensive analyses directly comparing the impact of specific structural variations of this compound against a panel of other MIAs on particular biological targets were not identified in the search results.

Further research focusing on the targeted synthesis of this compound analogues and their systematic biological evaluation alongside other representative MIAs with defined activities would be necessary to establish a detailed comparative SAR profile for this compound. Such studies would contribute significantly to understanding the specific structural determinants of this compound's biological properties within the context of the diverse monoterpene indole alkaloid family.

Research on Derivatives and Analogues of Lochneridine

Characterization of Naturally Occurring Lochneridine Derivatives

Naturally occurring derivatives of this compound have been identified in plant sources, particularly Catharanthus roseus. researchgate.netresearchgate.net These derivatives often share a common biosynthetic pathway, stemming from precursors like tabersonine (B1681870). researchgate.net Lochnericine (B1675000), a major monoterpene indole (B1671886) alkaloid in the roots of Catharanthus roseus, is derived from the stereoselective C6, C7 epoxidation of tabersonine and serves as a precursor to other complex monoterpene indole alkaloids. researchgate.net While enzymes responsible for the downstream modifications of lochnericine have been characterized, those involved directly in lochnericine biosynthesis have also been investigated, including tabersonine 6,7-epoxidases (TEX1 and TEX2) that catalyze the stereoselective epoxidation of tabersonine to lochnericine. researchgate.net this compound itself has been listed among alkaloids characterized from Vinca (B1221190) rosea ( Catharanthus roseus). researchgate.net Early studies also focused on the constitution of this compound and its 6-methyl derivatives. upenn.edu

Design and Synthesis of Semi-synthetic and Synthetic Analogues

The design and synthesis of semi-synthetic and synthetic analogues of alkaloids like this compound are crucial for exploring structure-activity relationships and generating compounds with potentially altered or improved characteristics. researchgate.netuic.edu Synthetic efforts towards complex indole alkaloids, including those with aspidospermatan skeletons similar to this compound, have been a focus in organic chemistry. acs.orgnih.gov Strategies for constructing the core structures of these alkaloids often involve complex synthetic sequences. For instance, the total synthesis of (-)-Lochneridine and 20-epi-Lochneridine has been reported. acs.org

The synthesis of analogues often involves modifying specific positions on the alkaloid scaffold. For example, studies on other indole alkaloids have demonstrated that strategic chemoselective modifications at positions like C10, C11, C16, and N1 can lead to a suite of analogues with varied properties. uic.edu Similarly, halogenation at specific positions on the aromatic ring of related indole alkaloids has been shown to influence potency. uic.edu The construction of indole derivatives, which form the foundational structures in many natural products like this compound, is a key area in organic synthesis, utilizing methods such as the Fischer indole synthesis, Madelung synthesis, and Larock indole synthesis. jpionline.org

Strategies for Derivatization and Chemical Modification of this compound Scaffold

Strategies for the derivatization and chemical modification of alkaloid scaffolds, including those structurally related to this compound, involve various chemical transformations to introduce new functional groups or alter existing ones. Scaffold derivatization can be achieved through reactions such as oxidation, reduction, or hydrolysis. researchgate.net

Q & A

Q. What are the established methods for isolating Lochneridine from natural sources, and how can purity be validated?

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires a combination of spectroscopic methods:

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using retention times and peak integration .

- Mass Spectrometry (MS) : Confirm molecular mass and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry and detect impurities via 1D/2D NMR (e.g., H, C, COSY, HMBC) .

Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity?

- Target Selection : Prioritize targets based on structural analogs or computational docking studies (e.g., acetylcholinesterase for alkaloids) .

- Dose-Response Curves : Use serial dilutions (e.g., 0.1–100 µM) to calculate IC/EC values .

- Controls : Include positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO) to validate assay specificity .

- Replication : Perform triplicate experiments to assess reproducibility .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- NMR : Resolve stereochemistry and substituent positions via H-C HMBC correlations .

- X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., amine, carbonyl) .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

- Literature Meta-Analysis : Use tools like PRISMA guidelines to aggregate and compare studies, noting variances in experimental conditions (e.g., cell lines, assay protocols) .

- Hypothesis Testing : Design orthogonal assays (e.g., genetic knockdowns, isotopic labeling) to validate proposed mechanisms .

- Error Analysis : Quantify uncertainties from instrumentation (e.g., ±5% HPLC variability) and biological replicates .

Q. What strategies improve synthetic yield and stereochemical fidelity in this compound analogs?

- Catalytic Optimization : Screen asymmetric catalysts (e.g., chiral Lewis acids) to enhance enantiomeric excess .

- Reaction Monitoring : Use real-time techniques like FTIR or LC-MS to identify intermediates and adjust conditions .

- Computational Modeling : Predict steric/electronic barriers using DFT calculations to guide synthetic routes .

Q. How should researchers conduct a systematic review of this compound’s pharmacological effects?

- Search Strategy : Use Boolean operators in databases (PubMed, SciFinder) with terms like “this compound AND (pharmacology OR pharmacokinetics)” .

- Inclusion/Exclusion Criteria : Define parameters (e.g., peer-reviewed studies, in vivo models only) to reduce bias .

- Data Synthesis : Tabulate results (Table 1) and assess evidence quality via GRADE criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.